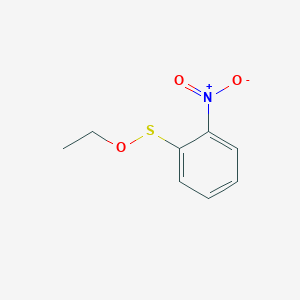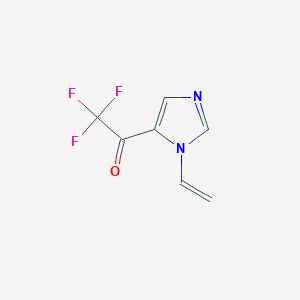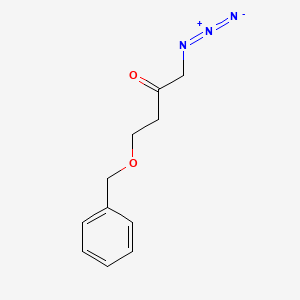
Ethyl 2-Nitrobenzenesulfenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Nitrobenzenesulfenate, also known as 1-ethoxysulfanyl-2-nitrobenzene, is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.227 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-Nitrobenzenesulfenate can be synthesized through the sulfonation of nitrobenzene. A simple and efficient method involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and liquid hourly space velocity (LHSV). This method ensures a high conversion rate and yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of sulfonation and the use of microreactors can be scaled up for industrial applications. The use of SO3 as a sulfonating agent is advantageous due to its high activity, fast reaction rate, and minimal waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Nitrobenzenesulfenate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic substitution reactions, where electron-withdrawing groups deactivate the ring towards electrophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The sulfenate group can be oxidized to sulfonate using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation conditions.
Oxidation: Oxidizing agents such as H2O2 or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: Ethyl 2-Aminobenzenesulfenate.
Oxidation: Ethyl 2-Nitrobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Nitrobenzenesulfenate has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-Nitrobenzenesulfenate involves its interaction with molecular targets through its nitro and sulfenate groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfenate group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, although detailed molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-Nitrobenzenesulfenate can be compared with other nitrobenzene derivatives and sulfenate compounds:
Nitrobenzene: Lacks the sulfenate group, making it less reactive in certain redox reactions.
Ethyl 2-Nitrobenzenesulfonate: Contains a sulfonate group instead of a sulfenate group, leading to different chemical reactivity and applications.
Ethyl 2-Aminobenzenesulfenate: Formed by the reduction of the nitro group, exhibiting different biological activities and chemical properties.
These comparisons highlight the unique combination of nitro and sulfenate groups in this compound, contributing to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9NO3S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
1-ethoxysulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-13-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XLQTUIHUEZLWMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















